Differentiation in LogP from the Non-Halogenated Parent Scaffold
The introduction of the 2-chloro-4-fluoro substitution significantly increases the compound's lipophilicity compared to the unsubstituted 3-phenylpropan-1-amine scaffold. The target compound's free base has a computed XLogP3-AA of 2.3, whereas the unsubstituted analog has a LogP of approximately 1.8 [1]. This difference in lipophilicity is critical for a CNS intermediate, as higher LogP values (up to a certain threshold) are often correlated with improved blood-brain barrier (BBB) permeability, a key parameter in CNS drug research [2].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.3 (for free base) |
| Comparator Or Baseline | 3-phenylpropan-1-amine: LogP ~1.8 |
| Quantified Difference | Δ LogP ≈ +0.5 |
| Conditions | Computed property; XLogP3 algorithm |
Why This Matters
This quantifiable difference in lipophilicity directly impacts the compound's suitability as a starting material for CNS-penetrant lead molecules, making simple substitution with the non-halogenated analog counterproductive.
- [1] PubChem. Predicted data for 3-(2-Chloro-4-fluorophenyl)-1-propylamine (CID 22669122) and 3-phenylpropan-1-amine. Computed by XLogP3 3.0. View Source
- [2] Pajouhesh, H. and Lenz, G.R., 2005. Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), pp.541-553. (Review for CNS LogP context). View Source
